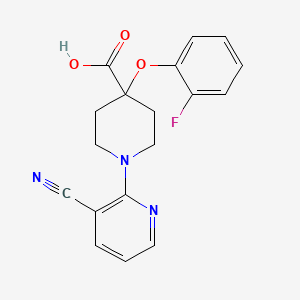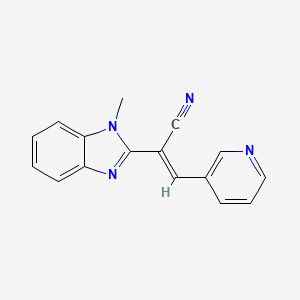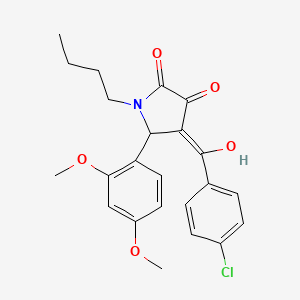
1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, also known as CPPC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPPC belongs to the class of piperidine carboxylic acids and is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of certain diseases.
作用機序
1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid inhibits DPP-4 by binding to the active site of the enzyme. This prevents the breakdown of incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-4, this compound increases the levels of incretin hormones, leading to increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects
In addition to its effects on glucose regulation, this compound has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One advantage of 1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid as a research tool is its potency as a DPP-4 inhibitor. This makes it a useful tool for studying the role of DPP-4 in various physiological processes. However, this compound has some limitations as a research tool. Its low yield and complex synthesis method make it difficult to obtain in large quantities, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid. One area of interest is its potential as a therapeutic agent for type 2 diabetes. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action and efficacy of this compound in vivo. Finally, research on the synthesis of this compound may lead to the development of more efficient and cost-effective methods of production.
合成法
1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis starts with the reaction of 2-fluorophenol with 3-bromo-2-cyanopyridine, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is then obtained after purification and isolation. The yield of this compound is typically around 50%.
科学的研究の応用
1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been the subject of scientific research due to its potential therapeutic applications. It has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. Inhibition of DPP-4 can lead to increased insulin secretion and improved glucose tolerance, making this compound a potential candidate for the treatment of type 2 diabetes.
特性
IUPAC Name |
1-(3-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-5-1-2-6-15(14)25-18(17(23)24)7-10-22(11-8-18)16-13(12-20)4-3-9-21-16/h1-6,9H,7-8,10-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRATAOAZKEATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2F)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-allyl-2-methoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5438575.png)
![N-butyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5438578.png)
![ethyl 5-(2-chlorophenyl)-2-(4-methoxy-3-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438584.png)
![N-(5-{[(2-furylmethyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5438591.png)
![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile](/img/structure/B5438601.png)
![N-(2,5-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5438624.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5438630.png)


![2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5438655.png)

![(3aS*,6aR*)-5-benzoyl-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5438668.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-cyclooctylbutanamide](/img/structure/B5438672.png)
![1-(2-methoxyphenyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5438678.png)